3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520981
InChI: InChI=1S/C9H13BrN2O/c1-6(2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3
SMILES:
Molecular Formula: C9H13BrN2O
Molecular Weight: 245.12 g/mol

3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one

CAS No.:

Cat. No.: VC17520981

Molecular Formula: C9H13BrN2O

Molecular Weight: 245.12 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one -

Specification

Molecular Formula C9H13BrN2O
Molecular Weight 245.12 g/mol
IUPAC Name 3-amino-5-bromo-1-(2-methylpropyl)pyridin-4-one
Standard InChI InChI=1S/C9H13BrN2O/c1-6(2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3
Standard InChI Key FKSROSYZOVSNTL-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=C(C(=O)C(=C1)Br)N

Introduction

3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one is a heterocyclic organic compound with significant relevance in medicinal chemistry. It features a pyridine ring substituted with an amino group, a bromo atom, and a branched alkyl chain, specifically a 2-methylpropyl group. This compound is primarily classified as a dihydropyridinone derivative, known for its diverse biological activities.

Synthesis

The synthesis of 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common approach begins with a pyridinone derivative, where the amino and bromo substituents are introduced through selective functionalization reactions. The branched alkyl group is incorporated via alkylation reactions using suitable alkylating agents under controlled conditions.

Mechanism of Action

The mechanism of action for 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one is context-dependent, particularly in medicinal chemistry applications. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The structural features imparted by the amino, bromo, and branched alkyl groups significantly influence its binding affinity and selectivity towards these targets.

Potential Applications

Dihydropyridine derivatives are often studied for their pharmacological properties, including roles as calcium channel blockers and other potential therapeutic applications. The unique combination of functional groups in 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one sets it apart from similar compounds, potentially leading to distinct pharmacological profiles.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one. Notable examples include:

Compound NameMolecular FormulaUnique Features
3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-oneContains a butyl group instead of 2-methylpropyl
3-Amino-5-bromo-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-oneFeatures a hydroxyl group enhancing solubility
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-oneDifferent ring structure with potential different biological activity

These variations in substituents and ring structures can significantly influence their chemical behavior and biological activities.

Research Findings and Future Directions

Research on 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one highlights its potential in medicinal chemistry, particularly in drug discovery and development. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications. The compound's versatility makes it a subject of interest in both academic research and industrial applications, emphasizing its potential impact on drug development and material science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator